molecular formula C22H16ClN3O3S B11769255 Phenyl 2-[(4-chlorophenylcarbamoyl)methylthio]-1H-benzo[d]imidazole-1-carboxylate

Phenyl 2-[(4-chlorophenylcarbamoyl)methylthio]-1H-benzo[d]imidazole-1-carboxylate

Cat. No.: B11769255
M. Wt: 437.9 g/mol
InChI Key: KLBPROXJKQNTJZ-UHFFFAOYSA-N
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Description

Phenyl 2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-1H-benzo[d]imidazole-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a benzimidazole core, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of Phenyl 2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-1H-benzo[d]imidazole-1-carboxylate involves multiple steps, typically starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

Chemical Reactions Analysis

Phenyl 2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-1H-benzo[d]imidazole-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Phenyl 2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-1H-benzo[d]imidazole-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making it a valuable tool in drug discovery and development.

    Medicine: Due to its biological activities, it is investigated for potential therapeutic applications in treating diseases such as cancer and bacterial infections.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Phenyl 2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-1H-benzo[d]imidazole-1-carboxylate involves its interaction with various molecular targets. The benzimidazole core can bind to DNA, inhibiting the replication of cancer cells. The 4-chlorophenylamino group enhances its binding affinity to specific enzymes, leading to the inhibition of their activity. The thioether linkage contributes to the compound’s stability and bioavailability .

Comparison with Similar Compounds

Phenyl 2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-1H-benzo[d]imidazole-1-carboxylate can be compared with other benzimidazole derivatives, such as:

    2-Aminobenzimidazole: Known for its antimicrobial and anticancer activities.

    Benzimidazole-2-thione: Exhibits strong antioxidant properties.

    N-Substituted benzimidazoles: These compounds have diverse biological activities, including antiviral and anti-inflammatory effects.

The uniqueness of Phenyl 2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-1H-benzo[d]imidazole-1-carboxylate lies in its specific combination of functional groups, which confer a distinct set of chemical and biological properties .

Properties

Molecular Formula

C22H16ClN3O3S

Molecular Weight

437.9 g/mol

IUPAC Name

phenyl 2-[2-(4-chloroanilino)-2-oxoethyl]sulfanylbenzimidazole-1-carboxylate

InChI

InChI=1S/C22H16ClN3O3S/c23-15-10-12-16(13-11-15)24-20(27)14-30-21-25-18-8-4-5-9-19(18)26(21)22(28)29-17-6-2-1-3-7-17/h1-13H,14H2,(H,24,27)

InChI Key

KLBPROXJKQNTJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)N2C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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